Diazaspiro Scaffold Enables Superior Dopamine D3 Receptor Selectivity Compared to Piperazine Congener
The diazaspiro[5.5]undecane core, a direct analog of 3,9-diazaspiro[5.5]undecan-2-one, confers significantly higher selectivity for the dopamine D3 receptor (D3R) and drastically reduces off-target activity at other aminergic GPCRs when compared to a high-affinity piperazine congener. Compound 1 (based on the diazaspiro scaffold) demonstrated negligible off-target interactions, whereas the piperazine congener 31 (which contains a high-affinity piperazine orthosteric fragment) showed promiscuity at serotoninergic and adrenergic GPCRs, common off-target sites for piperazine-containing D3R scaffolds [1].
| Evidence Dimension | GPCR Off-Target Promiscuity |
|---|---|
| Target Compound Data | Diazaspiro-based compound (1): Negligible off-target interactions at serotoninergic and adrenergic GPCRs |
| Comparator Or Baseline | Piperazine congener (31): Exhibited significant promiscuity at serotoninergic and adrenergic GPCRs |
| Quantified Difference | Qualitative difference: Diazaspiro core eliminates common piperazine off-target activity |
| Conditions | Binding assay panel against a range of aminergic GPCRs |
Why This Matters
This evidence demonstrates that selecting the 3,9-diazaspiro[5.5]undecan-2-one scaffold for CNS-targeted libraries can lead to candidates with a cleaner pharmacological profile, reducing the risk of adverse effects associated with off-target promiscuity.
- [1] Reilly SW, et al. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). J Med Chem. 2019;62(10):5132-5147. View Source
